3-Chloro-4-ethyl-4H-1,2,4-triazole
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Overview
Description
3-Chloro-4-ethyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chlorine atom at the third position and an ethyl group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by chlorination and alkylation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of hydrazine derivatives, cyclization, chlorination, and alkylation. The process parameters are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of ethyl-4H-1,2,4-triazole.
Substitution: Formation of azido-triazole derivatives.
Scientific Research Applications
3-Chloro-4-ethyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethyl-4H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, which is crucial for its biological activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function.
Comparison with Similar Compounds
- 3-Chloro-1H-1,2,4-triazole
- 3-Chloro-5-methyl-4H-1,2,4-triazole
- 4-Ethyl-1H-1,2,4-triazole
Comparison: 3-Chloro-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-chloro-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYONAZZBRSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734571 |
Source
|
Record name | 3-Chloro-4-ethyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63520-40-1 |
Source
|
Record name | 3-Chloro-4-ethyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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